Cas no 100726-41-8 ((Benzotriazol-1-yl)methyl benzoate)

(Benzotriazol-1-yl)methyl benzoate structure
100726-41-8 structure
Product Name:(Benzotriazol-1-yl)methyl benzoate
CAS No:100726-41-8
MF:C14H11N3O2
MW:253.256042718887
CID:2866876
PubChem ID:3733202
Update Time:2025-04-21

(Benzotriazol-1-yl)methyl benzoate Chemical and Physical Properties

Names and Identifiers

    • (Benzotriazol-1-yl)methyl benzoate
    • (1H-BENZO[D][1,2,3]TRIAZOL-1-YL)METHYL BENZOATE;Benzoesaeure-benzotriazol-1-ylmethylester;1-(benzoyloxymethyl)benzotriazole;benzoic acid benzotriazol-1-ylmethyl ester;benzotriazol-1-ylmethyl benzoate;
    • SCHEMBL13604165
    • AE-018/31857006
    • (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate
    • 100726-41-8
    • 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate
    • Benzotriazol-1-ylmethyl Benzoate
    • Inchi: 1S/C14H11N3O2/c18-14(11-6-2-1-3-7-11)19-10-17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2
    • InChI Key: JGMDINVNKRYAMC-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC=CC=1)=O)CN1C2C=CC=CC=2N=N1

Computed Properties

  • Exact Mass: 253.08500
  • Monoisotopic Mass: 253.085126602Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 57Ų

Experimental Properties

  • PSA: 57.01000
  • LogP: 2.24580

(Benzotriazol-1-yl)methyl benzoate Pricemore >>

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